

Replicating SR-3306 Experimental Findings: A Comparative Guide

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Compound of Interest

Compound Name: SR-3306

Cat. No.: B610974

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental findings for **SR-3306**, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor. The data presented here is based on published research and is intended to assist in the replication of key experiments and to provide a comparative framework against other potential therapeutic alternatives.

Executive Summary

SR-3306 has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. Its mechanism of action is attributed to the inhibition of the JNK signaling pathway, specifically by reducing the phosphorylation of c-jun.[\[1\]](#) This guide details the in vitro and in vivo experimental data supporting these findings, offering detailed protocols for replication and comparison.

Data Presentation

Table 1: In Vitro Potency and Selectivity of SR-3306

Target	IC50 (nM)	Assay Type	Notes
JNK1	>100-fold selectivity over p38	Biochemical	Highly selective against a closely related MAP kinase. [1]
JNK2	~200	Biochemical	Demonstrates potent inhibition. [1]
JNK3	~200	Biochemical	Shows strong inhibitory activity. [1]
p38	>100-fold less potent than JNK2/3	Biochemical	Indicates high selectivity for JNK over p38. [1]
c-jun phosphorylation	~200	Cell-based (INS-1 cells)	Confirms good cell permeability and target engagement. [1]
hERG	>30,000	Electrophysiological	Low risk of cardiac side effects. [1]
CYP450 Panel (9 enzymes)	>50,000	Biochemical	Minimal potential for drug-drug interactions. [1]
MAO-A / MAO-B	>50,000	Biochemical	Does not interfere with monoamine oxidase activity. [1]

Table 2: In Vivo Efficacy of SR-3306 in a Parkinson's Disease Model

Experiment	Animal Model	SR-3306 Dose	Key Finding	Reference
c-jun Phosphorylation Inhibition	MPTP-treated mice	20 mg/kg & 30 mg/kg	Dose-dependent reduction in p-c-jun levels in the substantia nigra. [1]	[1]
Neuroprotection	MPTP-treated mice	30 mg/kg	Protected dopaminergic neurons in the substantia nigra pars compacta (SNpc) against MPTP-induced neurodegeneration.[1]	[1]
Neuroprotection	6-OHDA-lesioned rats	10 mg/kg/day (s.c.)	6-fold increase in the number of tyrosine hydroxylase immunoreactive (TH+) neurons in the SNpc.[2][3]	[2][3]
Behavioral Improvement	6-OHDA-lesioned rats	10 mg/kg/day (s.c.)	87% decrease in d-amphetamine-induced circling behavior.[2][3]	[2][3]

Table 3: Pharmacokinetic Properties of SR-3306

Parameter	Species	Dose	Value	Notes
Brain Concentration (4h)	Mouse	30 mg/kg (p.o.)	3 μ M	Well above the cell-based IC50. [1]
Brain Concentration (24h)	Mouse	30 mg/kg (p.o.)	230 nM	Approximately the cell-based IC50. [1]
Steady-State Brain Level (Day 14)	Rat	10 mg/kg/day (s.c.)	347 nM	Roughly 2-fold higher than the cell-based IC50. [2] [3]
Oral Bioavailability (%F)	Rat	2 mg/kg (p.o.)	31%	Reasonable oral bioavailability. [1]
Clearance	Rat	1 mg/kg (i.v.)	14 mL/min/kg	Relatively low clearance rate. [1]

Experimental Protocols

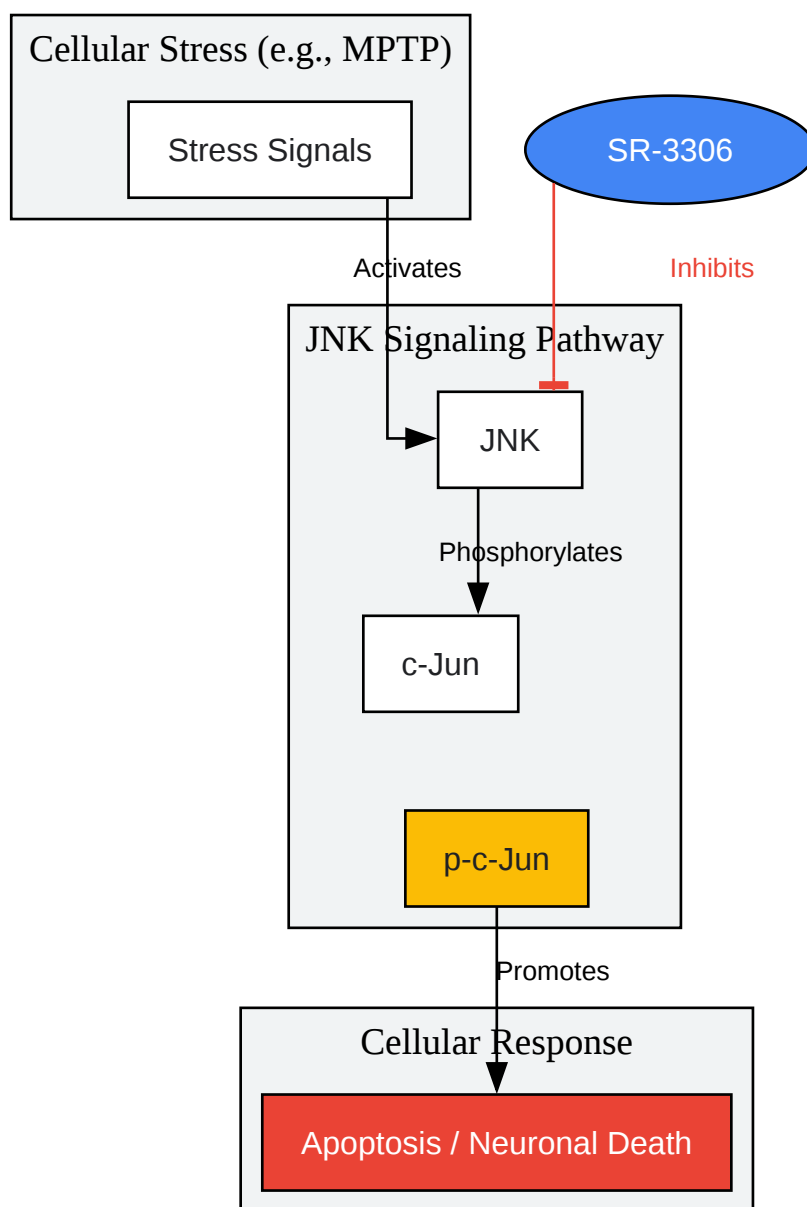
In Vitro c-jun Phosphorylation Assay

- Cell Line: INS-1 cells.
- Treatment: Induce c-jun phosphorylation with streptozotocin (STZ).
- Inhibitor Application: Pre-treat cells with varying concentrations of **SR-3306**.
- Analysis: Lyse the cells and quantify the levels of phosphorylated c-jun (p-c-jun) using a suitable immunoassay (e.g., ELISA or Western Blot).
- Data Interpretation: Calculate the IC50 value, which represents the concentration of **SR-3306** required to inhibit 50% of the STZ-induced c-jun phosphorylation.

In Vivo MPTP Mouse Model of Parkinson's Disease

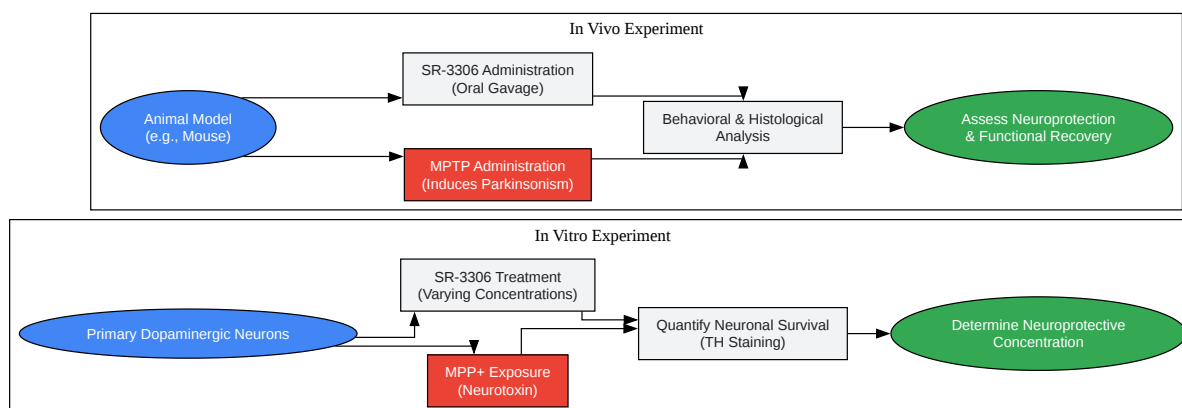
- Animals: C57BL/6 mice.
- MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian pathology.
- **SR-3306** Treatment: Administer **SR-3306** orally at desired doses (e.g., 10, 20, 30 mg/kg) prior to or concurrently with MPTP.
- Tissue Collection: Euthanize mice at a specified time point and collect brain tissue, specifically the substantia nigra.
- Analysis:
 - Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.
 - Biochemical Analysis: Homogenize substantia nigra tissue lysates to measure levels of p-c-jun.
- Comparison: Compare the number of TH-positive neurons and p-c-jun levels between vehicle-treated, MPTP-only, and MPTP + **SR-3306** treated groups.

Mandatory Visualization



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Caption: **SR-3306** mechanism of action in inhibiting apoptosis.



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